molecular formula C15H13NO2 B7769632 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester CAS No. 89369-35-7

9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester

Cat. No.: B7769632
CAS No.: 89369-35-7
M. Wt: 239.27 g/mol
InChI Key: KUVUDVZSLTYSOQ-UHFFFAOYSA-N
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Description

9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester: is a chemical compound with the molecular formula C15H13NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester typically involves the esterification of 9H-Carbazole-3-carboxylic acid, 9-methyl-. This can be achieved through the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the carbazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbazole-based compounds.

Biology: In biological research, this compound is studied for its potential biological activities. Carbazole derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research has shown that carbazole derivatives can act as inhibitors of certain enzymes and receptors, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, carbazole derivatives have been shown to interact with DNA, enzymes, and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 9H-Carbazole-3-carboxylic acid, 9-ethyl-, methyl ester
  • 9H-Carbazole-3-carboxylic acid, 9-methyl-, ethyl ester
  • 9H-Carbazole-3-carboxylic acid, 9-methyl-, propyl ester

Comparison: Compared to its similar compounds, 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methyl ester group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other carbazole derivatives.

Properties

IUPAC Name

methyl 9-methylcarbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16-13-6-4-3-5-11(13)12-9-10(15(17)18-2)7-8-14(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVUDVZSLTYSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434576
Record name 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89369-35-7
Record name 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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